3-(4-BOC-Piperazino)-5-chlorophenylboronic acid
CAS No.: 2377609-41-9
Cat. No.: VC4383951
Molecular Formula: C15H22BClN2O4
Molecular Weight: 340.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2377609-41-9 |
|---|---|
| Molecular Formula | C15H22BClN2O4 |
| Molecular Weight | 340.61 |
| IUPAC Name | [3-chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid |
| Standard InChI | InChI=1S/C15H22BClN2O4/c1-15(2,3)23-14(20)19-6-4-18(5-7-19)13-9-11(16(21)22)8-12(17)10-13/h8-10,21-22H,4-7H2,1-3H3 |
| Standard InChI Key | DDQWDOQYDHNTOT-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC(=C1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Introduction
3-(4-BOC-Piperazino)-5-chlorophenylboronic acid is a boronic acid derivative that incorporates a piperazine ring protected by a tert-butyloxycarbonyl (BOC) group. This compound is of interest in organic synthesis, particularly in reactions involving cross-coupling, such as the Suzuki-Miyaura reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The presence of the BOC-protected piperazine moiety suggests potential applications in medicinal chemistry, where such groups are often used to introduce basic functionalities into molecules.
Synthesis and Applications
The synthesis of 3-(4-BOC-Piperazino)-5-chlorophenylboronic acid typically involves the reaction of a suitable aryl halide with a boronic acid precursor in the presence of a catalyst, such as palladium, under Suzuki-Miyaura conditions . The BOC-protected piperazine can be introduced through nucleophilic substitution reactions.
Synthesis Steps:
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Preparation of Aryl Halide: Synthesize or obtain the appropriate aryl halide, such as 3-chloro-5-bromophenylamine.
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Introduction of BOC-Piperazine: React the aryl halide with a BOC-protected piperazine under suitable conditions.
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Boronic Acid Formation: Convert the resulting compound into a boronic acid through a boronation reaction.
Potential Applications:
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Medicinal Chemistry: The compound could serve as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological or oncological conditions.
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Organic Synthesis: It can be used in the synthesis of complex organic molecules through Suzuki-Miyaura reactions.
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